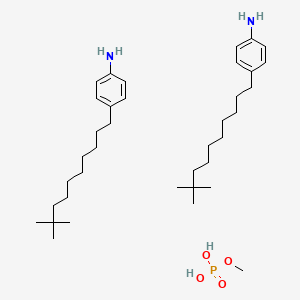
Einecs 265-949-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
white mineral oil (petroleum) , is a highly refined mineral oil derived from petroleum. It is commonly used in various industrial, pharmaceutical, and cosmetic applications due to its purity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: White mineral oil is produced through the distillation and refining of crude oil. The process involves several stages, including:
Distillation: Crude oil is heated and separated into different fractions based on boiling points.
Hydrotreating: The fractions are treated with hydrogen to remove impurities such as sulfur, nitrogen, and aromatic compounds.
Hydrocracking: Larger hydrocarbon molecules are broken down into smaller, more stable molecules.
Dewaxing: The oil is cooled to remove waxes, resulting in a clear, stable product.
Industrial Production Methods: In industrial settings, white mineral oil is produced in large quantities using continuous distillation and refining processes. The oil undergoes rigorous quality control to ensure it meets the required standards for purity and stability.
Analyse Chemischer Reaktionen
Types of Reactions: White mineral oil is relatively inert and does not undergo significant chemical reactions under normal conditions. it can participate in the following reactions:
Oxidation: Exposure to oxygen can lead to the formation of peroxides and other oxidation products.
Hydrogenation: The oil can be hydrogenated to increase its stability and reduce unsaturation.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often in the presence of light or heat.
Hydrogenation: Hydrogen gas, typically in the presence of a metal catalyst such as palladium or nickel.
Major Products Formed:
Oxidation: Peroxides, alcohols, and acids.
Hydrogenation: Saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
White mineral oil has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and lubricant in various chemical reactions and processes.
Biology: Employed in histology and microscopy as an immersion oil for enhancing image clarity.
Medicine: Utilized as a laxative and in the formulation of ointments and creams.
Industry: Applied as a lubricant, coolant, and release agent in manufacturing processes.
Wirkmechanismus
White mineral oil exerts its effects primarily through its physical properties rather than chemical interactions. In medical applications, it acts as a lubricant to ease bowel movements. In industrial applications, it reduces friction and wear between moving parts.
Vergleich Mit ähnlichen Verbindungen
Paraffin oil: Another refined petroleum product with similar properties and uses.
Silicone oil: A synthetic oil with higher thermal stability and different chemical properties.
Vegetable oils: Natural oils with different chemical compositions and biodegradability.
Uniqueness: White mineral oil is unique due to its high purity, stability, and inertness, making it suitable for a wide range of applications without significant chemical reactivity.
Eigenschaften
CAS-Nummer |
65859-40-7 |
|---|---|
Molekularformel |
C37H67N2O4P |
Molekulargewicht |
634.9 g/mol |
IUPAC-Name |
4-(9,9-dimethyldecyl)aniline;methyl dihydrogen phosphate |
InChI |
InChI=1S/2C18H31N.CH5O4P/c2*1-18(2,3)15-9-7-5-4-6-8-10-16-11-13-17(19)14-12-16;1-5-6(2,3)4/h2*11-14H,4-10,15,19H2,1-3H3;1H3,(H2,2,3,4) |
InChI-Schlüssel |
FSTNMYTVTOUONY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCCCCC1=CC=C(C=C1)N.CC(C)(C)CCCCCCCCC1=CC=C(C=C1)N.COP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


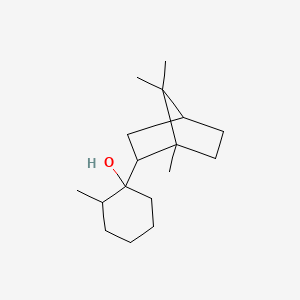
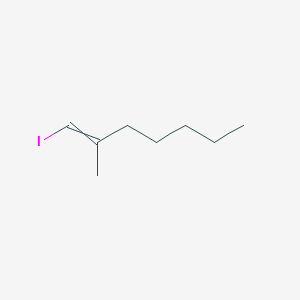
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
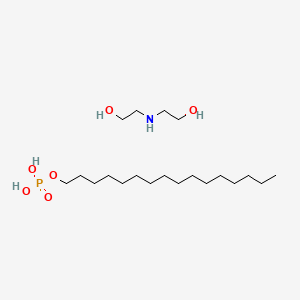
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)

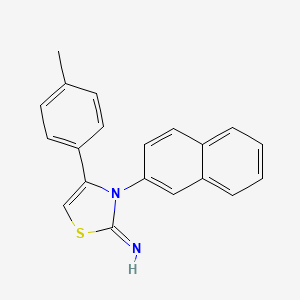


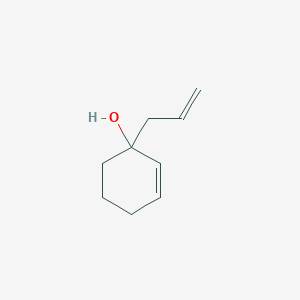
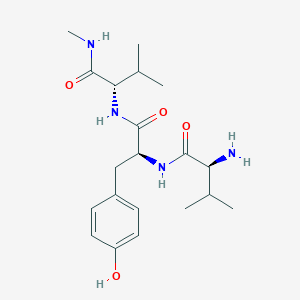

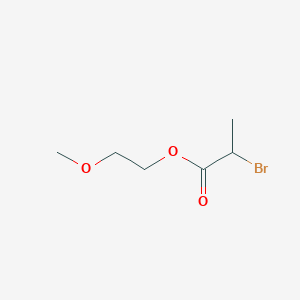
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
